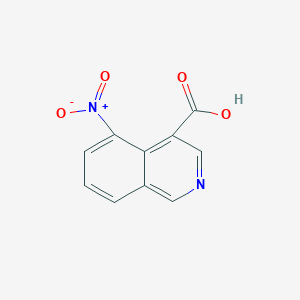

5-Nitroisoquinoline-4-carboxylic acid

Description

Significance of Isoquinoline (B145761) Frameworks in Organic and Medicinal Chemistry Research

The isoquinoline framework, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the fields of organic and medicinal chemistry. nih.govrsc.orgamerigoscientific.com This structural motif is ubiquitous in a vast array of natural products, particularly in alkaloids found in various plant families. nih.govthieme-connect.de Well-known examples include the opium poppy alkaloids papaverine (B1678415) and morphine. thieme-connect.de The significance of the isoquinoline scaffold lies in its association with a broad spectrum of pharmacological activities. nih.govwisdomlib.org

Isoquinoline-based compounds have demonstrated therapeutic potential in numerous areas, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal applications. amerigoscientific.comwisdomlib.org Their structural diversity and therapeutic importance make them a challenging and attractive target for synthetic organic chemists. rsc.org Consequently, the development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active and engrossing area of research, moving beyond traditional methods to explore more efficient and sustainable synthetic tactics. nih.govresearchgate.net The versatility of the isoquinoline core ensures its continued role as an essential template for drug discovery and development. nih.govrsc.org

Overview of the Isoquinoline Carboxylic Acid Class

Within the broader family of isoquinoline derivatives, the isoquinoline carboxylic acid class represents compounds that feature one or more carboxylic acid groups attached to the isoquinoline ring system. This functional group significantly influences the molecule's chemical and physical properties. The presence of the carboxylic acid moiety can be crucial for biological activity, as it can participate in key interactions such as forming salt bridges or hydrogen bonds with biological targets like enzymes and receptors. nih.gov

Research Landscape of 5-Nitroisoquinoline-4-carboxylic Acid

This compound is a specific derivative within the isoquinoline carboxylic acid class. Its structure is characterized by a nitro group (-NO2) at the C5 position and a carboxylic acid group (-COOH) at the C4 position of the isoquinoline core. The electron-withdrawing nature of both the nitro group and the isoquinoline's nitrogen atom significantly influences the electronic properties of the aromatic system.

Currently, the body of published research focusing specifically on the applications and biological activity of this compound is limited. It is primarily documented in chemical databases and supplied by vendors as a heterocyclic building block for organic synthesis. nih.govbldpharm.com Its availability allows researchers to incorporate the this compound moiety into larger, more complex molecules for various chemical and pharmaceutical investigations. Research on related compounds, such as 5-nitroisoquinoline (B18046), has explored reactions like amidation, indicating the potential for the nitro-substituted isoquinoline scaffold to undergo further chemical transformations to create libraries of derivatives for screening. mdpi.com

The properties of this compound are cataloged in chemical databases, providing foundational data for its use in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H6N2O4 |

| Molecular Weight | 218.17 g/mol |

| CAS Number | 62781-94-6 |

Established Synthetic Routes for Isoquinoline Carboxylic Acids

The foundational isoquinoline ring system, a fusion of a benzene ring and a pyridine ring, is a common motif in natural alkaloids and pharmacologically active compounds. google.com A number of name reactions have become standard methods for its synthesis.

Three classical reactions are cornerstones of isoquinoline synthesis, each offering a different approach to the cyclization process.

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce an isoquinoline. google.com A significant modification by Bobbitt allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) through the hydrogenation of the intermediate imine, followed by cyclization. acs.org

The Bischler–Napieralski reaction is a widely used method for creating 3,4-dihydroisoquinolines. It proceeds via the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). beilstein-journals.orgnih.govgoogle.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. The reaction is particularly effective when the aromatic ring contains electron-donating groups. nih.govgoogle.com

The Pictet–Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. quimicaorganica.org This reaction is a versatile and efficient method for constructing the isoquinoline core and is frequently employed in the synthesis of complex alkaloids. chemistrystudent.com

Table 1: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Reagents | Primary Product |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline |

| Bischler–Napieralski | β-Arylethylamide | Dehydrating Agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid Catalyst | 1,2,3,4-Tetrahydroisoquinoline |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent example used for synthesizing isoquinoline derivatives. researchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.org By employing this method, highly substituted isoquinolone-4-carboxylic acids can be constructed in a combinatorial fashion, providing a rapid pathway to libraries of these compounds. researchgate.netwikipedia.org For instance, a copper-catalyzed cascade reaction following an initial Ugi reaction has been successfully designed to produce polysubstituted isoquinolin-1(2H)-ones. wikipedia.org

Direct Synthesis and Functionalization of this compound

The direct synthesis of the target compound involves introducing the nitro and carboxyl functionalities onto an existing isoquinoline ring system. This requires regioselective reactions that target the C-5 and C-4 positions.

Electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene portion of the molecule. The nitration of unsubstituted isoquinoline using a mixture of nitric acid and sulfuric acid (nitrating acid) typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. This demonstrates that direct nitration at the C-5 position is a feasible, albeit not always selective, process. The relative reactivity of isoquinoline to electrophilic substitution is greater than that of pyridine.

Introducing a carboxylic acid group at the C-4 position can be achieved through several methods. One effective strategy involves a halogen-metal exchange followed by carboxylation. For example, 4-bromoisoquinoline can be treated with an organolithium reagent like n-butyllithium (BuLi) at low temperatures to generate a 4-lithioisoquinoline intermediate. This intermediate can then be quenched with carbon dioxide (CO₂) and subsequently acidified to yield isoquinoline-4-carboxylic acid. researchgate.net This method provides a direct route to functionalize the C-4 position. Another approach is the palladium-catalyzed carbonylation of a 4-haloisoquinoline in the presence of carbon monoxide and an alcohol, which would yield the corresponding ester that can be hydrolyzed to the carboxylic acid.

An alternative and common route to carboxylic acids is through the hydrolysis of a nitrile precursor. organic-chemistry.orgresearchgate.net This two-step approach first requires the synthesis of 5-nitroisoquinoline-4-carbonitrile.

Two primary strategies exist for introducing the nitrile group at C-4:

The Sandmeyer Reaction : This reaction provides a pathway to convert an aromatic amino group into a variety of functional groups, including a nitrile. wikipedia.orgbyjus.com The process would begin with the synthesis of 4-amino-5-nitroisoquinoline. This amine is then treated with a diazotizing agent, such as sodium nitrite in an acidic solution, to form a diazonium salt. The subsequent reaction of this salt with a copper(I) cyanide (CuCN) catalyst yields the desired 5-nitroisoquinoline-4-carbonitrile. organic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution : If a suitable leaving group, such as a halogen, is present at the C-4 position of 5-nitroisoquinoline, a direct nucleophilic substitution with a cyanide salt (e.g., KCN or NaCN) can be performed. chemistrystudent.comchemguide.co.uk The reaction is typically carried out by heating the 4-halo-5-nitroisoquinoline with the cyanide salt in an appropriate solvent. chemguide.co.uk

Once the 5-nitroisoquinoline-4-carbonitrile is synthesized, it can be hydrolyzed to the target carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions. organic-chemistry.orgresearchgate.net Heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH) will cleave the carbon-nitrogen triple bond to form the carboxylic acid or its corresponding carboxylate salt. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

62781-94-6 |

|---|---|

Molecular Formula |

C10H6N2O4 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

5-nitroisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-5-11-4-6-2-1-3-8(9(6)7)12(15)16/h1-5H,(H,13,14) |

InChI Key |

MLTPWWJMNANWLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Pathways in the Synthesis of 5-Nitroisoquinoline-4-carboxylic Acid

The construction of this compound involves a sequence of reactions, each with a distinct and well-understood mechanistic pathway. These include the introduction of the nitro group, the formation of the carboxylic acid moiety, and potential subsequent modifications through nucleophilic substitution.

The introduction of a nitro group onto the isoquinoline (B145761) ring is a classic example of electrophilic aromatic substitution (SEAr). Under standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, isoquinoline undergoes nitration primarily at the 5- and 8-positions of the benzene (B151609) ring portion of the molecule.

The mechanism proceeds through several key steps:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-electron system of the isoquinoline ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C5 or C8 position, as the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.

Formation of the Sigma Complex: The attack disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Re-aromatization: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding 5-nitroisoquinoline (B18046) or 8-nitroisoquinoline.

The presence of the electron-withdrawing nitro group at the 5-position makes the isoquinoline ring system highly electron-deficient and thus susceptible to nucleophilic attack. A key reaction in this class is the Oxidative Nucleophilic Substitution of Hydrogen (SNH), particularly amidation. rsc.orgmdpi.comlibretexts.orglibretexts.org

The general mechanism for SNH amidation on 5-nitroisoquinoline is as follows:

Nucleophile Formation: A strong base deprotonates the amide, forming a potent amide anion nucleophile.

Nucleophilic Addition: The amide anion attacks one of the electron-poor carbon atoms of the 5-nitroisoquinoline ring, typically at the C6 or C8 positions. rsc.orgmdpi.com This addition breaks the aromaticity and forms a negatively charged intermediate known as a σH-adduct.

Oxidation: The intermediate σH-adduct is then oxidized, which involves the formal removal of a hydride ion (H⁻) to restore the aromatic system. rsc.org This can be achieved using an external oxidizing agent like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or, in some cases, atmospheric oxygen. rsc.org This final step results in the substitution of a hydrogen atom with the incoming amino group.

Research has shown that this process can be highly regioselective, with the specific outcome being heavily influenced by the reaction conditions. mdpi.com

The carboxylic acid group at the C4 position is commonly generated through the hydrolysis of a nitrile precursor (4-cyano-5-nitroisoquinoline). This transformation can be catalyzed by either acid or base, with each following a distinct mechanistic pathway. rsc.orgacs.org

Acid-Catalyzed Hydrolysis: This mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. nih.govnih.govwikipedia.org A water molecule then acts as a nucleophile, attacking the carbon atom. Following a series of proton transfers, an amide intermediate is formed. acs.orgnih.gov Under sustained heating in acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbon more electrophilic. A second water molecule attacks, leading to a tetrahedral intermediate which, after further proton transfers, eliminates ammonia (B1221849) (which is protonated to ammonium (B1175870) under the acidic conditions) to yield the final carboxylic acid. acs.orgnih.gov

Base-Catalyzed Hydrolysis: In this pathway, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion. nih.gov Protonation by water yields an imidic acid, which then tautomerizes to the more stable amide intermediate. nih.gov Subsequently, the hydroxide ion attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate then expels the amide anion (⁻NH₂) as a leaving group, forming the carboxylic acid. The strongly basic amide anion immediately deprotonates the carboxylic acid to form a carboxylate salt and ammonia. rsc.org A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid product. rsc.org

Influence of Reaction Conditions on Regioselectivity and Yield

Nitration: In electrophilic substitutions like nitration and bromination of isoquinoline, temperature control is critical for achieving high regioselectivity. For the related bromination of isoquinoline, careful maintenance of low temperatures (e.g., -22 to -18°C) is essential to suppress the formation of the undesired 8-bromo isomer in favor of the 5-bromo product. A similar principle applies to nitration, where deviations in temperature can lead to mixtures of 5-nitro and 8-nitroisoquinoline, complicating purification and reducing the yield of the desired isomer.

SNH Amidation: The regioselectivity of SNH amidation on 5-nitroisoquinoline is profoundly affected by the solvent system. Studies have demonstrated a distinct solvent-dependent divergence in the reaction pathway. mdpi.com

Anhydrous Conditions: In anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction of 5-nitroisoquinoline with amide anions often yields a mixture of products, including 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. mdpi.com

Aqueous Conditions: The introduction of even small amounts of water into the DMSO solvent system completely changes the regiochemical outcome. Under these "wet" conditions, the reaction proceeds exclusively to give the 8-amino-5-nitroisoquinoline derivatives. mdpi.com

This switch in regioselectivity highlights the critical role of the reaction medium in stabilizing intermediates and influencing the mechanistic pathway.

Table 1: Influence of Water on the Regioselectivity of SNH Amidation of 5-Nitroisoquinoline

| Reaction Condition | Primary Substitution Position(s) | Observed Product Type(s) | Reference |

|---|---|---|---|

| Anhydrous DMSO (Method A) | C8 and C6 | Mixture of 8-Amino-5-nitroisoquinolines and 6-Amino-5-nitrosoisoquinolines | mdpi.com |

| DMSO with trace H₂O (Method B) | C8 only | Exclusively 8-Amino-5-nitroisoquinolines | mdpi.com |

Carboxylic Acid Formation: The yield of carboxylic acid from nitrile hydrolysis is dependent on ensuring the reaction goes to completion. Milder conditions may result in the isolation of the intermediate amide. nih.gov Therefore, sufficiently high temperatures and reaction times, along with the appropriate concentration of acid or base, are necessary to drive the second hydrolysis step and maximize the yield of the final carboxylic acid product. acs.orgnih.gov The optimization of multicomponent reactions to form quinoline-4-carboxylic acid derivatives often involves screening various solvents, catalysts, and temperatures to improve yields and minimize byproduct formation. nih.gov

Computational and Theoretical Studies of 5 Nitroisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for medium to large molecules.nih.govnih.govDFT methods calculate the electronic energy and structure based on the molecule's electron density rather than the complex many-electron wavefunction.nih.gov

For 5-nitroisoquinoline-4-carboxylic acid, a typical DFT study would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of atoms (the equilibrium geometry). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Functional and Basis Set Selection: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). ijastems.orgmaterialsciencejournal.org The B3LYP functional is a popular hybrid functional that often provides reliable results for organic molecules. ijastems.org Larger basis sets with polarization and diffuse functions are necessary for accurately describing the electron distribution, especially for molecules with heteroatoms and potential for hydrogen bonding. ijastems.org

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum. researchgate.net These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computed structure.

Ab Initio and Semi-Empirical Methods

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio method. More accurate, but computationally expensive, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can be used for higher accuracy, especially for smaller molecules or for benchmarking DFT results.

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify the calculations. researchgate.net Methods like AM1 and PM3 are much faster than DFT or ab initio methods, making them useful for very large systems or for preliminary conformational searches. However, their accuracy is generally lower.

Molecular Structure and Electronic Analysis

Following the initial quantum chemical calculations, a deeper analysis is performed to understand the molecule's structural features, stability, and electronic behavior.

Conformational Analysis and StabilityThe presence of the rotatable single bond between the isoquinoline (B145761) ring and the carboxylic acid group (C4-C(OOH)) means that this compound can exist in different spatial arrangements, or conformations.

Key Conformations: The primary focus of a conformational analysis would be the orientation of the hydroxyl group of the carboxylic acid. The two main planar conformations are syn and anti. nih.gov The syn conformation, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, is often stabilized by an intramolecular hydrogen bond and is typically the more stable form in the gas phase. nih.gov The anti conformation is generally higher in energy.

Potential Energy Surface Scan: To determine the most stable conformer and the energy barriers between different conformations, a potential energy surface (PES) scan is performed. This involves systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. The resulting energy profile reveals the global minimum energy structure and the transition states connecting different conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior, as its observed properties are a population-weighted average of all accessible conformations.

Frontier Molecular Orbital (HOMO-LUMO) AnalysisFrontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties.sci-hub.seThe two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netsci-hub.se The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. ijastems.org For this compound, the HOMO is expected to be localized over the electron-rich isoquinoline ring system, while the LUMO would likely be distributed over the electron-withdrawing nitro group and the conjugated system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap indicates that the molecule is more easily excitable, suggesting higher chemical reactivity and lower kinetic stability. sci-hub.se This gap is also related to the electronic absorption spectrum of the molecule. materialsciencejournal.org

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. ijastems.org

Below is a representative table illustrating the kind of data that would be generated from a HOMO-LUMO analysis.

| Parameter | Symbol | Formula | Typical Expected Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Negative |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Negative, but less than EHOMO |

| Energy Gap | ΔE | ELUMO - EHOMO | Positive |

| Ionization Potential | IP | -EHOMO | Positive |

| Electron Affinity | EA | -ELUMO | Positive |

| Chemical Hardness | η | (IP - EA) / 2 | Positive |

| Chemical Potential | μ | -(IP + EA) / 2 | Negative |

| Electronegativity | χ | (IP + EA) / 2 | Positive |

Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonds that correspond to a classical Lewis structure.mpg.dewikipedia.org

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more reliable picture of electron distribution than other methods like Mulliken population analysis. This would reveal the electron-withdrawing effects of the nitro group and the carboxylic acid on the isoquinoline ring.

Hybridization and Bonding: The analysis provides details on the hybridization of atomic orbitals forming the bonds (e.g., σ and π bonds) and lone pairs. wisc.edu

A sample data table from an NBO analysis might look like the following, showing key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) on Carboxyl | π(C=C) in Ring | High |

| LP (N) in Ring | π(C=C) in Ring | Moderate |

| π (C=C) in Ring | π(N=O) in Nitro | High |

| π (C=C) in Ring | π(C=O) in Carboxyl | Moderate |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no available publications containing specific computational and theoretical studies on this compound that align with the detailed outline requested. The required data for spectroscopic predictions and intermolecular interaction analysis for this specific compound are not present in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article covering the following sections for this compound:

Intermolecular Interactions and Crystal Structure Prediction

Charge Transfer Interactions

To generate the requested content, data from quantum mechanical calculations, such as Density Functional Theory (DFT), would be necessary. Such studies would provide calculated vibrational frequencies, predicted NMR chemical shifts, simulated electronic transitions for UV-Vis spectra, and analyses of non-covalent interactions like hydrogen bonding and charge transfer. Without these foundational research findings, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

While computational studies exist for related but distinct molecules—such as other quinoline (B57606) derivatives, nitroaromatic compounds, and various carboxylic acids—the strict instruction to focus solely on this compound prevents the inclusion of data from these other compounds as substitutes.

Theoretical Mechanistic Elucidations of this compound Remain Largely Unexplored

Computational and theoretical chemistry serve as powerful tools for elucidating reaction mechanisms, predicting molecular properties, and understanding the intricate electronic and structural characteristics of chemical compounds. Methodologies such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, transition states, and to calculate various molecular descriptors that provide insight into a compound's reactivity and stability.

Despite the utility of these computational approaches in modern chemical research, a comprehensive search of the scientific literature reveals a notable absence of specific theoretical mechanistic studies focused on this compound. While computational studies, including DFT calculations, have been applied to a range of related quinoline and isoquinoline derivatives to investigate their electronic properties, reaction mechanisms, and potential applications, this specific molecule has not been the subject of such detailed theoretical investigation.

Studies on similar molecular scaffolds, such as various quinoline-4-carboxylic acid derivatives, have utilized computational methods to explore their synthesis and biological activities. For instance, research on other classes of nitroaromatic compounds has employed DFT to investigate reactivity with nucleophiles, detailing the role of the nitro group and the aromatic system in substitution reactions. However, these findings are not directly transferable to elucidate the specific mechanistic pathways involving this compound.

Consequently, there are no published detailed research findings, interactive data tables, or elucidated reaction mechanisms derived from computational and theoretical studies that are specific to this compound. The exploration of its reaction mechanisms, transition state energies, and other theoretical parameters remains an open area for future research.

Research into Biological Interactions and Mechanistic Insights

The Isoquinoline (B145761) Carboxylic Acid Moiety as a Bioactive Scaffold in Medicinal Chemistry Research

The isoquinoline framework, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active molecules and its capacity to serve as a versatile template for drug discovery. nih.govwisdomlib.org Isoquinoline-based structures are integral to a wide array of natural products, particularly alkaloids, and synthetic compounds that exhibit significant therapeutic potential. researchgate.net

The incorporation of a carboxylic acid group onto the isoquinoline core further enhances its potential for biological interactions. The carboxylic acid moiety can act as a crucial pharmacophore, often engaging in key hydrogen bonding or salt bridge interactions with biological targets like enzymes and receptors. nih.govmdpi.com This is exemplified in the related quinoline (B57606) carboxylic acid class of compounds, where the carboxylic acid at the 4-position is often essential for activity. mdpi.comnih.gov The combination of the rigid, aromatic isoquinoline structure with the functional carboxylic acid group creates a molecule with defined three-dimensional properties and specific interaction points, making the isoquinoline carboxylic acid moiety a highly valuable scaffold for designing novel bioactive agents. nih.gov Research has demonstrated that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions. nih.govwisdomlib.orgresearchgate.net

Table 1: Reported Pharmacological Activities of the Isoquinoline Scaffold

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govwisdomlib.org |

| Antimicrobial | nih.govwisdomlib.orgresearchgate.net |

| Anti-inflammatory | nih.govwisdomlib.org |

| Antifungal | nih.govwisdomlib.org |

| Antiviral | wisdomlib.org |

| Antioxidant | nih.gov |

| Enzyme Inhibition | nih.gov |

| Antimalarial | wisdomlib.org |

Investigation of Molecular Targets and Pathways

Identifying the specific molecular targets and the biochemical pathways modulated by 5-Nitroisoquinoline-4-carboxylic acid is crucial for understanding its mechanism of action. Research on the broader class of isoquinoline and quinoline carboxylic acids provides insights into potential targets.

The isoquinoline framework is associated with various enzyme inhibitory actions. nih.gov While specific studies on this compound are limited, research on analogous structures provides a strong rationale for its investigation as an enzyme inhibitor. For instance, derivatives of the isomeric quinoline-4-carboxylic acid scaffold have been identified as potent inhibitors of several enzymes.

One notable example is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, by quinoline-4-carboxylic acid analogs like brequinar. nih.govnih.gov Inhibition of this enzyme leads to pyrimidine depletion, which can halt the proliferation of rapidly dividing cells, making it a target for anticancer therapies. nih.gov Similarly, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in transcriptional regulation, with some compounds showing selectivity for specific HDAC isoforms. frontiersin.org The carboxylic acid is often critical for binding to the enzyme's active site. nih.gov Bioisosteres, which are substitutes for the carboxylic acid group, have also been investigated to improve properties while maintaining inhibitory activity against enzymes like SIRT5 lysine deacylase. chemrxiv.orgchemrxiv.orgresearchgate.net These findings suggest that this compound could potentially be explored as an inhibitor for a range of enzymes where the carboxylate group can interact with the active site.

In addition to enzyme inhibition, the isoquinoline and quinoline carboxylic acid scaffolds have been explored for their ability to bind to and modulate various receptors. A series of quinolinecarboxylic acid amides and esters were synthesized and evaluated for their affinity to serotonin 5-HT3 receptors, which are involved in processes like emesis and gut motility. nih.gov Certain derivatives showed high affinity and selectivity for the 5-HT3 receptor, acting as antagonists. nih.gov Further studies on 4-hydroxy-3-quinolinecarboxylic acid derivatives also identified potent 5-HT3 receptor antagonists. nih.gov

The results from these studies suggest that the quinoline ring system and the position of its substituents are key determinants for receptor interaction. nih.gov For example, research indicates the existence of an optimal distance between the quinoline nitrogen atom and other parts of the molecule for effective receptor binding. nih.gov More recently, 3-hydroxyquinoline-4-carboxylic acid derivatives have been developed as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), a target for liver-specific drug delivery. publichealthtoxicology.com These examples highlight the potential for isoquinoline carboxylic acids, including the 5-nitro derivative, to be designed as specific ligands for various receptor systems.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. These studies guide the rational design of more potent and selective molecules.

The biological activity of the isoquinoline carboxylic acid core can be significantly modified by the nature and position of its substituents. The nitro group at the 5-position and the carboxylic acid at the 4-position of the target compound are key modulators of its electronic and binding properties.

Carboxylic Acid Group: The carboxylic acid at the C-4 position is often a strict requirement for the biological activity of related quinoline analogs, as it frequently forms critical salt bridge or hydrogen bond interactions with the target protein. mdpi.comnih.gov Masking or esterifying this group can lead to a dramatic loss of activity, underscoring its importance. mdpi.com

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. In related aromatic compounds, the presence of electron-withdrawing substituents can significantly impact acidity and biological activity. libretexts.org For instance, in benzoic acids, electron-withdrawing groups tend to stabilize the carboxylate anion, thereby increasing the acidity of the molecule. libretexts.org In SAR studies of other heterocyclic scaffolds, electron-withdrawing groups like nitro or chloro groups have been shown to either increase or decrease activity depending on their position and the specific biological target. mdpi.com

Other Substituents: Studies on related quinoline-4-carboxylic acids have identified other critical regions for substitution. The C-2 position, for example, often requires bulky, hydrophobic substituents for optimal activity against certain enzymes. nih.gov The addition of an aromatic ring at the C-2 position has been shown to enhance the antioxidant activity of quinoline-4-carboxylic acids compared to a simple methyl group. ui.ac.id The substitution pattern on the benzo portion of the quinoline/isoquinoline ring also plays a crucial role in modulating activity. nih.gov

Table 2: General Principles of Substituent Effects on Quinoline/Isoquinoline Carboxylic Acid Activity

| Position/Substituent | General Impact | Reference |

|---|---|---|

| C-4 Carboxylic Acid | Often essential for activity; involved in key binding interactions. | mdpi.comnih.gov |

| C-2 Substituent | Bulky, hydrophobic, or aromatic groups can enhance activity. | nih.govui.ac.id |

| Benzo Ring Substituents | Modulate electronic properties and binding affinity. | nih.gov |

| Electron-Withdrawing Groups (e.g., Nitro) | Can increase acidity and significantly alter biological activity profiles. | libretexts.orgmdpi.com |

Rational drug design utilizes structural information about a biological target to design molecules that can interact with it specifically and with high affinity. For scaffolds like isoquinoline carboxylic acid, this involves strategically placing functional groups to form favorable interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts.

A common strategy is structure-guided design, where the three-dimensional structure of a target enzyme or receptor is used to identify potential binding pockets. nih.gov For example, in the design of DHODH inhibitors, researchers identified amino acid residues in the binding pocket that could form new hydrogen bonds. They then synthesized quinoline-based analogs with strategically placed hydrogen-bond accepting groups to engage with these residues, leading to compounds with significantly improved potency. nih.gov

Another principle involves scaffold hopping, where the core chemical structure is modified while maintaining the essential pharmacophoric elements. This can lead to new classes of compounds with improved properties. nih.gov Furthermore, introducing specific substituents can improve physicochemical properties and binding affinity. For instance, adding amino groups can introduce new hydrogen bond donors and receptors, potentially increasing the molecule's affinity for its target. nih.govmdpi.com These rational design principles can be applied to this compound to optimize its structure for a desired biological effect, whether by modifying existing substituents or by adding new functional groups based on a specific target's architecture. mdpi.com

Stereochemical Influences on Biological Activity

There is no specific information available in the reviewed scientific literature concerning the stereochemical influences of this compound on its biological activity. While the stereochemistry of chiral compounds is generally a critical factor in their interaction with biological systems, influencing everything from target binding to metabolic processing, studies detailing these aspects for this compound or its chiral derivatives have not been reported.

For many biologically active molecules, different stereoisomers (enantiomers or diastereomers) can exhibit significantly different potencies and effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the various stereoisomers of a compound. However, without experimental data or molecular modeling studies on chiral derivatives of this compound, any discussion of its stereochemical impact remains speculative.

Future Research Directions and Translational Perspectives Academic Focus

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 5-Nitroisoquinoline-4-carboxylic acid is a prerequisite for its comprehensive evaluation. Current synthetic strategies for related quinoline-4-carboxylic acids often rely on classical methods such as the Doebner and Pfitzinger reactions. researchgate.net However, these methods can be limited by harsh reaction conditions, low yields, and the use of toxic reagents.

Future research should focus on the development of novel, more efficient synthetic routes. This could involve:

One-Pot Procedures: Designing multi-component reactions that allow for the construction of the core structure in a single step, improving efficiency and reducing waste. researchgate.netnih.gov

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis, to create more sustainable synthetic pathways.

Late-Stage Nitration: Investigating selective nitration methods that can be applied to the isoquinoline-4-carboxylic acid core in the final steps of the synthesis, providing a more direct route to the target compound.

Table 1: Comparison of Synthetic Methodologies for Quinoline-4-Carboxylic Acid Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Doebner Reaction | Readily available starting materials | Often requires harsh conditions and can have low yields | Moderate, may require optimization for the isoquinoline (B145761) core |

| Pfitzinger Reaction | Good for specific substitution patterns | Limited by the availability of isatin derivatives | Moderate, could be adapted with appropriate starting materials |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields | Requires specialized equipment | High, offers a greener and more efficient alternative |

| One-Pot Multi-Component Reactions | High efficiency, reduced waste | Can be challenging to optimize | High, ideal for generating a library of derivatives for screening |

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling and in silico screening are invaluable tools for accelerating drug discovery. For this compound, these methods can be employed to predict its physicochemical properties, potential biological targets, and metabolic fate.

Future computational studies should include:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with various biological targets. This can help in identifying potential mechanisms of action.

Quantum Mechanics (QM) Calculations: To understand the electronic properties of the molecule, which can influence its reactivity and interactions with biological systems.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its complexes with target proteins, providing insights into the stability and nature of the interactions.

Elucidation of Novel Biological Mechanisms and Targets

The biological activity of this compound is currently unknown. However, based on the known activities of related compounds, several promising avenues for investigation exist. For instance, many quinoline (B57606) derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net Specifically, quinoline-4-carboxylic acids have been identified as a new class of inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.govnih.gov

Future research should focus on:

High-Throughput Screening: To test the compound against a wide range of biological targets and cell lines to identify potential therapeutic areas.

Mechanism of Action Studies: Once a biological activity is identified, detailed studies will be necessary to elucidate the precise molecular mechanism by which this compound exerts its effects.

Target Identification and Validation: Utilizing techniques such as proteomics and genomics to identify the specific cellular targets of the compound.

Exploration of Structure-Activity Landscapes for Functional Optimization

Once a lead activity is identified for this compound, the next step will be to optimize its structure to enhance its potency, selectivity, and pharmacokinetic properties. This involves the systematic synthesis and evaluation of a library of derivatives.

Key structural modifications to explore could include:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid could improve cell permeability and alter the compound's pharmacokinetic profile.

Substitution on the Isoquinoline Ring: The introduction of various substituents at different positions on the isoquinoline ring could modulate the electronic and steric properties of the molecule, leading to improved activity.

Alteration of the Nitro Group Position: Investigating the effect of moving the nitro group to other positions on the ring system could reveal important structure-activity relationships.

A primary structure-activity relationship study on related tetrahydroisoquinoline derivatives showed that the attachment of certain groups to the phenyl ring at the para-position was helpful to enhance inhibitory activity against PDE4B. nih.gov This highlights the importance of systematic structural modifications in optimizing biological activity.

Table 2: Potential Compound Derivatives and Their Rationale

| Derivative | Modification | Rationale for Synthesis |

| Methyl 5-nitroisoquinoline-4-carboxylate | Esterification of the carboxylic acid | Improve cell permeability and oral bioavailability |

| 5-Nitroisoquinoline-4-carboxamide | Amidation of the carboxylic acid | Enhance hydrogen bonding interactions with target proteins |

| 2-Chloro-5-nitroisoquinoline-4-carboxylic acid | Addition of a chloro group | Modulate electronic properties and potentially enhance activity |

| 5-Amino-isoquinoline-4-carboxylic acid | Reduction of the nitro group | Investigate the role of the nitro group in the observed activity |

Q & A

Basic: What are the critical safety protocols for handling 5-Nitroisoquinoline-4-carboxylic acid in laboratory settings?

Answer:

- Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use PPE: nitrile gloves, lab coats, and safety goggles. Ensure immediate access to eyewash stations and safety showers .

- Storage : Store in a cool, dry, ventilated area away from oxidizers. Keep containers tightly sealed to prevent moisture ingress and degradation .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste under federal/state regulations .

Basic: What experimental methods are recommended for characterizing this compound?

Answer:

- Physical Properties : Determine melting point (mp 106–110°C) via differential scanning calorimetry (DSC) .

- Structural Confirmation : Use -NMR and -NMR to verify the nitro and carboxylic acid functional groups. Compare spectra with published data for related isoquinoline derivatives .

- Purity Assessment : Employ HPLC with UV detection (λ ~254 nm) and a C18 column. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Advanced: How can synthetic routes to this compound be optimized for yield and scalability?

Answer:

- Pathway Design : Adapt methods from analogous compounds (e.g., 2-(4-nitrophenyl)quinoline-4-carboxylic acid synthesis via Doebner-Miller reaction). Optimize nitro-group introduction using HNO/HSO under controlled temperatures (0–5°C) .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C or CuI) to enhance cyclization efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Workup : Isolate the product via acid-base extraction (pH adjustment to ~2–3) and recrystallize from ethanol/water for high purity .

Advanced: How should researchers assess the stability of this compound under varying storage conditions?

Answer:

- Accelerated Aging Studies : Store samples at 40°C/75% relative humidity for 1–3 months. Monitor degradation via HPLC and mass spectrometry to identify byproducts (e.g., nitro-group reduction or decarboxylation) .

- Light Sensitivity : Expose to UV light (254 nm) and track photolytic decomposition using UV-Vis spectroscopy. Use amber glass vials for light-sensitive storage .

- Recommendations : Conduct stability-indicating assays quarterly for long-term storage. Prefer desiccated environments to minimize hydrolysis .

Advanced: How can contradictory data on the reactivity of this compound be resolved?

Answer:

- Root-Cause Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere for nitro-group stability). Compare results across labs to isolate procedural variability .

- Time-Dependent Studies : Evaluate reactivity over extended periods (e.g., nitro-group lability in acidic/basic media). Use -NMR to track isotopic labeling in degradation pathways .

- Collaborative Validation : Share raw data (HPLC chromatograms, spectral files) via open-access platforms for peer verification .

Advanced: What computational strategies are effective in modeling the electronic properties of this compound?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis and cyclic voltammetry data .

- Solvent Effects : Simulate solvation in DMSO or water using the PCM model. Correlate with experimental solubility and pKa measurements .

- Reactivity Predictions : Apply Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., carboxylate group reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.